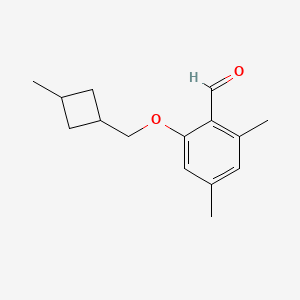
2,4-Dimethyl-6-((3-methylcyclobutyl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-((3-methylcyclobutyl)methoxy)benzaldehyde is a chemical compound with the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol . This compound is characterized by its unique structure, which includes a benzaldehyde core substituted with dimethyl and methoxy groups, as well as a cyclobutyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-((3-methylcyclobutyl)methoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylbenzaldehyde and 3-methylcyclobutanol.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the formation of the desired product.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-methylcyclobutanol attacks the aldehyde carbon of 2,4-dimethylbenzaldehyde, resulting in the formation of the methoxy linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include:
Large-Scale Reactors: The use of large-scale reactors to carry out the synthesis under controlled conditions.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-((3-methylcyclobutyl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-6-((3-methylcyclobutyl)methoxy)benzoic acid.
Reduction: Formation of 2,4-dimethyl-6-((3-methylcyclobutyl)methoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2,4-Dimethyl-6-((3-methylcyclobutyl)methoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-((3-methylcyclobutyl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects may include:
Molecular Targets: Interaction with enzymes, receptors, and other biomolecules.
Pathways Involved: Modulation of signaling pathways, such as oxidative stress response and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethoxybenzaldehyde: Similar in structure but with three methoxy groups instead of dimethyl and methoxy groups.
4-Methoxy-2,3,6-trimethylbenzaldehyde: Similar in structure but with different substitution patterns.
Uniqueness
2,4-Dimethyl-6-((3-methylcyclobutyl)methoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2,4-dimethyl-6-[(3-methylcyclobutyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H20O2/c1-10-4-12(3)14(8-16)15(7-10)17-9-13-5-11(2)6-13/h4,7-8,11,13H,5-6,9H2,1-3H3 |
InChI Key |
ORXZMHHDZFMIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)COC2=CC(=CC(=C2C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


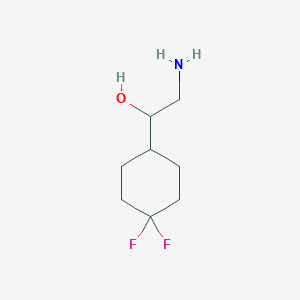
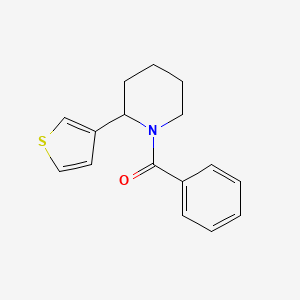
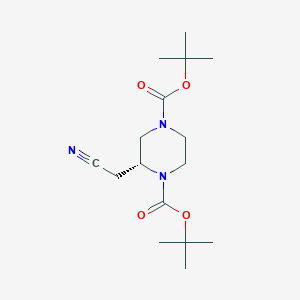

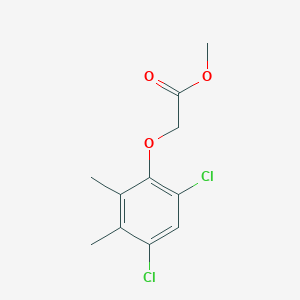
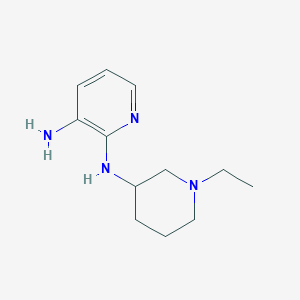
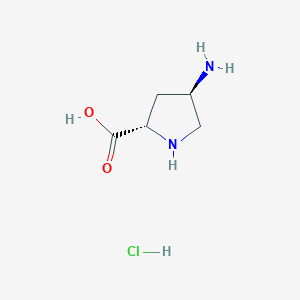

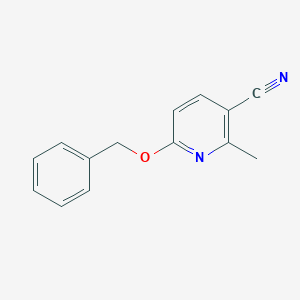

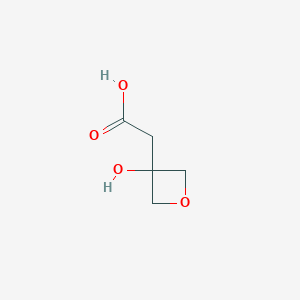
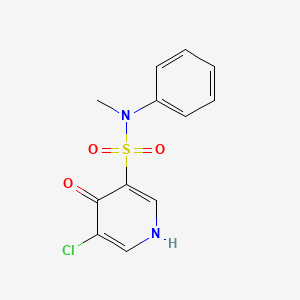
![6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13005977.png)
![tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13005983.png)
